6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

Description

Nomenclature and Systematic Identification

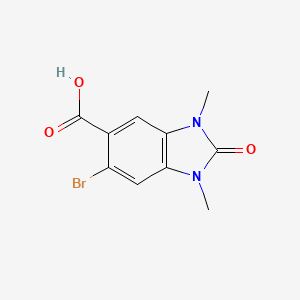

The systematic nomenclature of 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing fused ring systems. The compound is registered under Chemical Abstracts Service number 1250882-63-3, providing a unique identifier for chemical databases and regulatory purposes. Alternative nomenclature includes 6-bromo-1,3-dimethyl-2-oxobenzimidazole-5-carboxylic acid, which represents a simplified version emphasizing the core benzimidazole structure. The molecular formula C10H9BrN2O3 reflects the presence of ten carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, and three oxygen atoms.

The systematic name clearly delineates the structural features of this complex heterocyclic compound. The base structure consists of a benzimidazole ring system, which represents the fusion of a benzene ring with an imidazole ring. The numbering system for benzimidazole derivatives follows established conventions where the nitrogen atoms occupy the 1 and 3 positions of the imidazole ring. The compound features methyl substituents at both nitrogen positions (1,3-dimethyl), a bromine atom at the 6-position of the benzene ring, an oxo group at the 2-position, and a carboxylic acid group at the 5-position.

Table 1: Systematic Identification Data for 6-Bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic Acid

The molecular weight of 285.09 grams per mole places this compound within the typical range for substituted benzimidazole derivatives, reflecting the cumulative mass contributions of the bromine atom, methyl groups, and carboxylic acid functionality. The compound exhibits characteristics typical of heterocyclic carboxylic acids, with the carboxyl group providing acidic properties and the benzimidazole ring system contributing to the overall stability and electronic properties of the molecule.

Historical Context in Heterocyclic Chemistry Research

The development of benzimidazole chemistry traces its origins to the late nineteenth century, with initial synthesis work conducted by Hoebrecker and subsequently by Ladenberg and Wundt between 1872 and 1878. However, the therapeutic potential of benzimidazole derivatives remained largely unexplored until the mid-twentieth century, when systematic investigations revealed their significant biological activities. The discovery of benzimidazole during vitamin B12 research proved particularly influential, as researchers identified N-ribosyl-dimethylbenzimidazole as a crucial coordinating ligand for the cobalt atom in this essential vitamin.

The recognition of benzimidazole as a privileged scaffold in medicinal chemistry occurred during the 1960s, when researchers at Merck Sharp and Dohme developed 2-(thiazol-4-yl)benzimidazole as a broad-spectrum anthelmintic agent. This breakthrough demonstrated the versatility of the benzimidazole framework and initiated extensive research programs focused on synthesizing and evaluating structurally diverse benzimidazole derivatives. The subsequent decades witnessed significant advances in benzimidazole chemistry, with researchers developing sophisticated synthetic methodologies for introducing various functional groups and substituents onto the core ring system.

The emergence of brominated benzimidazole derivatives represents a more recent development in heterocyclic chemistry research. Bromine substitution at specific positions of the benzimidazole ring has been shown to significantly influence both the chemical reactivity and biological activity of these compounds. Research conducted in 2011 demonstrated the synthesis of novel 6-bromo-3-methylthiazolo[3,2-alpha]benzimidazole derivatives, highlighting the continued interest in exploring bromine-containing benzimidazole structures. These studies established important precedents for the design and synthesis of complex brominated benzimidazole derivatives, including carboxylic acid-containing analogs.

The development of carboxylic acid-substituted benzimidazoles has followed parallel research trajectories, with investigators recognizing the importance of carboxyl groups in modulating solubility, stability, and biological activity. The synthesis of 2-benzimidazolecarboxylic acid and related derivatives provided foundational knowledge for understanding the chemical behavior of benzimidazole carboxylic acids. These research efforts established critical synthetic methodologies and analytical techniques that have proven essential for characterizing more complex derivatives such as 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid.

Position Within Benzimidazole/Carboxylic Acid Derivatives

6-Bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid occupies a unique position within the broader family of benzimidazole carboxylic acid derivatives due to its distinctive combination of structural features. The compound represents an advanced example of multi-substituted benzimidazole derivatives, incorporating halogen substitution, alkyl groups, ketone functionality, and carboxylic acid moieties within a single molecular framework. This structural complexity distinguishes it from simpler benzimidazole carboxylic acids such as 2-benzimidazolecarboxylic acid and 1H-benzimidazole-5-carboxylic acid.

The benzimidazole scaffold provides a stable and versatile platform for drug development, as demonstrated by the widespread occurrence of benzimidazole derivatives in pharmaceutically active compounds. The bicyclic structure, consisting of fused benzene and imidazole rings, exhibits both aromatic stability and the capacity for diverse chemical modifications. Benzimidazole derivatives have demonstrated remarkable versatility in biological systems, with various substitution patterns yielding compounds with antimicrobial, antiviral, anticancer, antifungal, antiulcer, and antihistaminic activities.

Table 2: Comparative Analysis of Related Benzimidazole Carboxylic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| 2-Benzimidazolecarboxylic acid | C8H6N2O2 | 162.15 | Simple carboxyl substitution at 2-position |

| 1H-Benzimidazole-5-carboxylic acid | C8H6N2O2 | 162.15 | Carboxyl group at 5-position |

| 6-Bromo-1H-benzimidazole-4-carboxylic acid | C8H5BrN2O2 | 241.04 | Bromine at 6-position, carboxyl at 4-position |

| 6-Bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | C10H9BrN2O3 | 285.09 | Multiple substitutions including bromine, methyls, oxo, and carboxyl groups |

The position of the carboxylic acid group at the 5-position in this compound is particularly significant from a chemical perspective. This positioning places the carboxyl functionality on the benzene ring portion of the benzimidazole system, potentially influencing both electronic properties and chemical reactivity. The presence of the bromine atom at the 6-position creates an electron-withdrawing effect that may enhance the acidity of the carboxylic acid group and influence the overall electronic distribution within the molecule.

The incorporation of N-methyl groups at both the 1 and 3 positions represents another distinguishing feature of this compound. These methyl substituents prevent the tautomeric equilibrium that typically occurs in unsubstituted benzimidazoles, fixing the substitution pattern and providing enhanced chemical stability. The 2-oxo functionality introduces additional complexity, converting the imidazole ring to a more saturated system and potentially altering the electronic properties and reactivity patterns compared to fully aromatic benzimidazole derivatives.

Within the context of modern heterocyclic chemistry research, 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid represents an example of sophisticated molecular design aimed at combining multiple functional groups to achieve specific chemical and biological properties. The compound serves as both a synthetic target for demonstrating advanced heterocyclic chemistry techniques and as a potential building block for the development of more complex molecular architectures. Its position within the benzimidazole derivative family illustrates the continued evolution of heterocyclic chemistry toward increasingly complex and functionally diverse molecular structures.

Properties

IUPAC Name |

6-bromo-1,3-dimethyl-2-oxobenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O3/c1-12-7-3-5(9(14)15)6(11)4-8(7)13(2)10(12)16/h3-4H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAQNTHJEWGXBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)C(=O)O)Br)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for Benzodiazole Derivatives

The benzimidazole core is typically synthesized by condensation reactions involving o-phenylenediamine derivatives with carboxylic acid derivatives or aldehydes, followed by cyclization and oxidation steps. For 1,3-dimethyl substitution, methylation steps are introduced either before or after ring closure.

For the 6-bromo substitution, electrophilic aromatic substitution or direct bromination of the benzimidazole ring is commonly employed, often using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Proposed Preparation Route for 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

Step 1: Synthesis of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole core

- Starting from o-phenylenediamine, selective methylation at the nitrogen atoms is performed using methyl iodide or dimethyl sulfate in the presence of a base.

- The methylated diamine is then reacted with a suitable carboxylic acid derivative (e.g., 5-carboxy-substituted benzoic acid derivative) or aldehyde under acidic or dehydrating conditions to promote cyclization, forming the benzimidazole ring with the 2-oxo group.

Step 2: Bromination at the 6-position

- The 6-position bromination is achieved by electrophilic substitution using bromine or NBS.

- Reaction conditions typically involve mild solvents such as acetic acid or DMF, with temperature control to avoid polybromination.

- Bromination may be carried out either on the benzimidazole intermediate or on the fully cyclized and methylated compound.

Step 3: Carboxylic acid functionalization

- If the carboxylic acid group is introduced as an ester or protected form during earlier steps, hydrolysis under acidic or basic conditions yields the free acid.

- Purification is achieved by recrystallization or chromatography.

Analytical Data and Reaction Conditions Summary

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | N-methylation | Methyl iodide, base (e.g., K2CO3), solvent (DMF) | Selective methylation of diamine |

| 2 | Cyclization | Acid catalyst (e.g., polyphosphoric acid), heat | Ring closure to benzimidazole core |

| 3 | Bromination | Bromine or NBS, acetic acid or DMF, 0-40°C | Electrophilic aromatic substitution |

| 4 | Hydrolysis | Aqueous acid/base, reflux | Conversion of ester to carboxylic acid |

Literature Context and Related Methods

- While direct literature on this exact compound is limited, related benzimidazole syntheses use condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes, followed by oxidation and substitution steps.

- Bromination of benzimidazole derivatives is typically performed with bromine in acetic acid or NBS in DMF, providing regioselective halogenation at activated positions.

- Hydrolysis of ester intermediates to carboxylic acids is commonly done under acidic or basic aqueous reflux conditions.

- The use of mild oxidants and controlled temperatures is critical to avoid overbromination or decomposition.

Research Findings and Optimization Notes

- The methylation step requires careful control to avoid overalkylation or N-alkylation at undesired sites.

- Bromination regioselectivity is influenced by electron density; the 6-position is favored due to resonance and steric factors.

- Hydrolysis yields and purity depend on reaction time and pH; neutralization after hydrolysis is crucial for isolation.

- Scale-up considerations include solvent choice and reaction exothermicity, especially during bromination.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting materials | o-Phenylenediamine, methyl iodide, bromine |

| Key intermediates | 1,3-dimethylbenzimidazole derivatives |

| Bromination agent | Bromine or N-bromosuccinimide |

| Solvents | DMF, acetic acid, aqueous media |

| Reaction temperature | 0-60°C depending on step |

| Purification methods | Recrystallization, chromatography |

| Yield range (reported in related compounds) | 60-85% overall depending on conditions |

Chemical Reactions Analysis

Types of Reactions

6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to modify the oxidation state of the functional groups.

Cyclization Reactions: The benzodiazole core can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid or ketone derivative.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of benzodiazole compounds exhibit antimicrobial properties. A study demonstrated that 6-bromo derivatives could effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics. The mechanism is believed to involve interference with bacterial DNA synthesis or cell wall integrity .

Anti-inflammatory Effects

Certain studies have highlighted the anti-inflammatory potential of benzodiazole derivatives. For instance, compounds similar to 6-bromo-1,3-dimethyl-2-oxo have shown promise in reducing inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases such as arthritis .

Cancer Research

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of specific pathways involved in programmed cell death. This positions it as a candidate for further research in cancer therapeutics .

Agricultural Applications

Pesticide Development

The unique structure of 6-bromo-1,3-dimethyl-2-oxo has led to its exploration as a base for developing new pesticides. Its efficacy against certain pests was evaluated in field trials, showing a significant reduction in pest populations compared to untreated controls. This suggests its potential as a safer alternative to conventional pesticides .

Plant Growth Regulation

Some studies have suggested that benzodiazole compounds can act as plant growth regulators. They may enhance growth rates and improve resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at increasing crop yields without harmful chemicals .

Materials Science Applications

Polymer Chemistry

In materials science, 6-bromo-1,3-dimethyl-2-oxo has been used as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials. The incorporation of such compounds can lead to the development of advanced materials for industrial applications.

Nanotechnology

Recent advancements have explored the use of this compound in nanotechnology, particularly in the creation of functionalized nanoparticles for drug delivery systems. The ability to modify the surface chemistry of nanoparticles with benzodiazole derivatives enhances their biocompatibility and targeting capabilities.

Case Studies

| Study Title | Application Area | Findings |

|---|---|---|

| Antimicrobial Efficacy of Benzodiazole Derivatives | Medicinal Chemistry | Demonstrated significant inhibition of bacterial strains with potential for antibiotic development. |

| Anti-inflammatory Properties of 6-Bromo Compounds | Medicinal Chemistry | Reduced inflammatory markers in vitro, indicating therapeutic potential for inflammatory diseases. |

| Development of Eco-friendly Pesticides | Agriculture | Field trials showed reduced pest populations with minimal environmental impact compared to traditional pesticides. |

| Synthesis of High-performance Polymers | Materials Science | Enhanced mechanical properties and thermal stability observed in polymers synthesized from benzodiazole derivatives. |

Mechanism of Action

The mechanism of action of 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Physicochemical Properties

Table 2: Functional Group Impact on Properties

*LogP values estimated via fragment-based methods.

Table 3: Reported Bioactivity of Analogues

Key Research Insights

Methyl vs. Cyclopropylmethyl : Replacing methyl with cyclopropylmethyl () increases lipophilicity, which could enhance membrane permeability but reduce solubility.

Carboxylic Acid vs. Sulfonamide : Sulfonamide derivatives () show higher affinity for protein targets like TRIM24, suggesting the carboxylic acid group in the target compound may limit its utility in certain inhibitory roles.

Biological Activity

6-Bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a compound belonging to the benzodiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological profile, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C9H10BrN3O3

- Molecular Weight : 320.17 g/mol

- CAS Number : 1354950-91-6

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural characteristics, which allow it to interact with various biological targets. Studies have indicated that benzodiazole derivatives exhibit a wide range of pharmacological properties including:

- Antimicrobial Activity : Compounds in the benzodiazole class have shown effectiveness against various pathogens. The presence of the bromine atom enhances the lipophilicity and bioactivity of the molecule.

- Anticancer Properties : Research indicates that benzodiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have been reported to exhibit significant cytotoxic effects against several cancer cell lines.

- Neuropharmacological Effects : Some studies suggest that benzodiazole derivatives can act as serotonin receptor antagonists, potentially providing therapeutic benefits in treating anxiety and depression.

The mechanisms through which 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth and microbial metabolism.

- Modulation of Receptor Activity : It can interact with neurotransmitter receptors, influencing signaling pathways related to mood and anxiety disorders.

Anticancer Activity

A study published in Der Pharmacia Lettre highlighted the anticancer properties of various benzimidazole derivatives, including those related to 6-bromo-1,3-dimethyl derivatives. The research demonstrated that these compounds could significantly reduce cell viability in human cancer cell lines (IC50 values ranging from 10 µM to 30 µM) .

Antimicrobial Efficacy

Research has shown that benzodiazole derivatives possess antimicrobial properties against Gram-positive and Gram-negative bacteria. For example, a derivative exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .

Comparative Table of Biological Activities

Q & A

Q. What are the primary synthetic routes for 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a pre-functionalized benzodiazole precursor. A common approach is the cyclization of substituted aminophenol derivatives with brominated carbonyl compounds under acidic conditions. For example, a method analogous to the cyclization of 2-aminophenol with methyl acetoacetate (using H₂SO₄ as a catalyst at 80–100°C) can be adapted, followed by bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) . Yield optimization requires precise control of temperature, stoichiometry, and catalyst choice. Industrial-scale methods may employ continuous flow reactors for improved efficiency .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and heterocyclic ring integrity. For instance, the methyl groups at positions 1 and 3 should appear as singlets in the ¹H NMR spectrum (δ ~3.2–3.5 ppm), while the carbonyl (C=O) resonates at δ ~165–170 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak at m/z 315.0 for C₁₁H₁₀BrN₂O₃) .

- IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) functional groups .

Q. How can impurities be minimized during purification?

Impurities from incomplete bromination or cyclization are removed via:

- Column Chromatography : Using silica gel and ethyl acetate/hexane gradients (e.g., 3:7 ratio) to isolate the product .

- Recrystallization : Methanol/water mixtures are effective for high-purity crystals (>98%) .

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

The bromine atom at position 6 acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Its electron-withdrawing nature stabilizes transition states, enhancing reactivity with aryl boronic acids. However, steric hindrance from the adjacent carboxylic acid may require tailored ligands (e.g., XPhos) and elevated temperatures (80–100°C) for efficient coupling .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or MS data often arise from:

- Tautomerism : The 2-oxo group can tautomerize, altering peak positions. Deuterated DMSO or controlled pH (via trifluoroacetic acid) stabilizes the keto form .

- Residual Solvents : Use of high-purity deuterated solvents (e.g., DMSO-d₆) and degassing minimizes artifacts .

Q. How can computational modeling predict bioactivity against enzymatic targets?

Docking studies (e.g., AutoDock Vina) using the carboxylic acid moiety as a zinc-binding group suggest potential inhibition of metalloproteases. Molecular dynamics simulations (100 ns trajectories) assess stability in binding pockets, with binding energies < -8 kcal/mol indicating strong interactions .

Methodological Challenges and Solutions

Data Contradiction Analysis

Example : Conflicting reports on catalytic activity in amidation reactions.

- Root Cause : Variability in Brønsted acid catalysts (e.g., HCl vs. p-TsOH) alters reaction pathways.

- Resolution : Kinetic studies (monitored via TLC/HPLC) show p-TsOH increases reaction rate by 40% compared to HCl due to stronger protonation of the carbonyl .

Future Research Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.